molecular formula C12H15F3N2 B1466704 2-[3-(Trifluoromethyl)piperidin-1-yl]aniline CAS No. 1487679-59-3

2-[3-(Trifluoromethyl)piperidin-1-yl]aniline

Cat. No.: B1466704
CAS No.: 1487679-59-3
M. Wt: 244.26 g/mol
InChI Key: VPUJPHAMCKPRRB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperidine derivatives, such as “2-[3-(Trifluoromethyl)piperidin-1-yl]aniline”, is a significant area of research in the pharmaceutical industry . Various intra- and intermolecular reactions are used to form these derivatives . For instance, a series of new isatin derivatives was designed and synthesized as broad-spectrum antiviral agents . The synthetic pathways used for preparing these new isatin sulonylpiperidinyl derivatives are depicted in Scheme 1 and Scheme 2 .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The trifluoromethyl group attached to the piperidine ring in “this compound” contributes to its unique properties.

Future Directions

Piperidine derivatives, such as “2-[3-(Trifluoromethyl)piperidin-1-yl]aniline”, continue to be an area of active research, particularly in the pharmaceutical industry . Future directions may include the development of fast and cost-effective methods for the synthesis of substituted piperidines . Additionally, the discovery and biological evaluation of potential drugs containing the piperidine moiety will likely be a focus of future research .

Biochemical Analysis

Biochemical Properties

2-[3-(Trifluoromethyl)piperidin-1-yl]aniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with certain viral proteases, which are crucial for the replication of viruses . The nature of these interactions often involves binding to the active sites of these enzymes, thereby inhibiting their activity and preventing the replication of the virus.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to decrease viral gene expression in infected cells, thereby reducing the viral load . Additionally, it can affect cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as viral proteases, inhibiting their activity . This inhibition prevents the replication of the virus and reduces its ability to infect host cells. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of the compound can influence its effectiveness. Studies have shown that the compound remains stable under certain conditions, but may degrade over extended periods . Long-term effects on cellular function have also been observed, with some studies indicating that prolonged exposure can lead to changes in cell morphology and function.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound has been shown to have therapeutic effects, such as reducing viral load and improving symptoms . At higher doses, toxic or adverse effects may occur, including damage to vital organs and disruption of normal physiological processes. Threshold effects have also been observed, where a certain dosage is required to achieve the desired therapeutic effect.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it has been shown to inhibit certain metabolic enzymes, leading to an accumulation of specific metabolites . These interactions can have significant effects on cellular metabolism and overall physiological function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its effectiveness. The compound is transported by specific transporters and binding proteins, which facilitate its movement across cell membranes and its accumulation in target tissues . These interactions can influence the localization and concentration of the compound, affecting its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is essential for its activity. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Targeting signals and post-translational modifications play a crucial role in this process, ensuring that the compound reaches its intended site of action. This localization can influence the compound’s activity and effectiveness in modulating cellular processes.

Properties

IUPAC Name

2-[3-(trifluoromethyl)piperidin-1-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N2/c13-12(14,15)9-4-3-7-17(8-9)11-6-2-1-5-10(11)16/h1-2,5-6,9H,3-4,7-8,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPUJPHAMCKPRRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC=CC=C2N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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